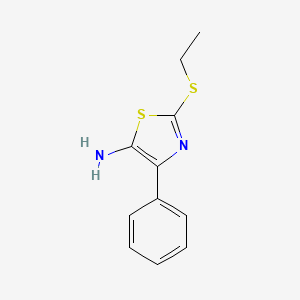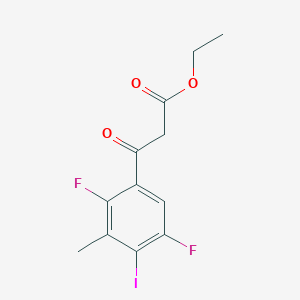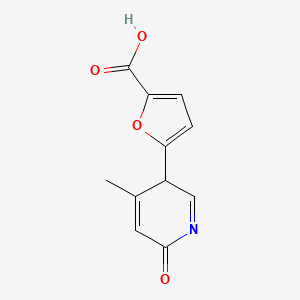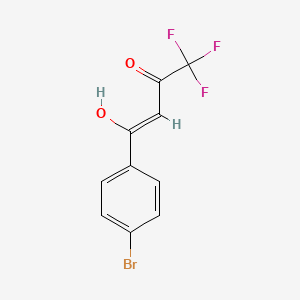
1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)- is a heterocyclic aromatic compound that features a benzimidazole core with chloro substituents
Preparation Methods
The synthesis of 1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)- typically involves the reaction of o-phenylenediamine with chloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The chloroethyl group can be hydrolyzed to form corresponding alcohols or acids
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiparasitic activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituents enhance its binding affinity and specificity, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)- can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antiproliferative and antimicrobial activities.
6-Chloro-1H-benzimidazole-2-carboxylic acid: Studied for its potential as an antimicrobial agent.
5,6-Dichlorobenzimidazole: Investigated for its antiviral properties
The uniqueness of 1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)- lies in its specific chloroethyl substituent, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8Cl2N2 |
|---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
6-chloro-2-(1-chloroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H8Cl2N2/c1-5(10)9-12-7-3-2-6(11)4-8(7)13-9/h2-5H,1H3,(H,12,13) |
InChI Key |
JPKIWNPJNUNQTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B12111452.png)
![2-[[1-(2-Amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]pent-4-ynoic acid](/img/structure/B12111456.png)
![2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid](/img/structure/B12111470.png)






![3-(2,4-Dimethyl-phenyl)-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B12111522.png)



